molecular formula C7H9ClF3NO B1482450 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1864823-68-6

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1482450
CAS No.: 1864823-68-6
M. Wt: 215.6 g/mol
InChI Key: BKABFQZTOZOQKR-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H9ClF3NO and its molecular weight is 215.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. The compound’s pyrrolidine ring allows it to interact with a range of biomolecules, enhancing its potential as a bioactive molecule. It has been observed to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes . The trifluoromethyl group further enhances its binding affinity and specificity towards target proteins, making it a valuable compound in biochemical studies.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular behavior. The compound’s ability to modulate cellular metabolism further underscores its significance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to bind to active sites of enzymes, either inhibiting or activating their function . For instance, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can result in downstream effects on physiological processes regulated by carbonic anhydrase. Additionally, the compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for prolonged observation of its effects . Its degradation products may also exhibit bioactivity, necessitating careful monitoring of its stability during experiments. Long-term studies have indicated that the compound can induce sustained changes in cellular behavior, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on physiological processes without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks. These findings underscore the need for careful dosage considerations in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for effective application in biochemical research. Additionally, the compound’s effects on metabolic flux and metabolite levels further highlight its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its bioactivity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, influencing its accumulation and activity. Understanding the transport mechanisms and distribution patterns of the compound is essential for optimizing its use in biochemical studies and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization to organelles such as the mitochondria or nucleus can influence its interactions with biomolecules and its overall bioactivity. Studies have shown that the compound’s subcellular distribution is dynamic, with potential implications for its therapeutic applications.

Biological Activity

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, exploring its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H7ClF3NO\text{C}_6\text{H}_7\text{ClF}_3\text{N}O

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antimicrobial : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial and fungal strains.
  • CNS Activity : Its structural similarity to known psychoactive substances indicates potential central nervous system (CNS) effects, which warrant further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds with similar structures. A comparative analysis of this compound with other trifluoromethyl-substituted compounds indicates a promising antimicrobial profile.

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compoundTBDTBD
Control (Fluconazole)0.5 μg/mLStandard

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the compound is significant for enhancing biological activity. The following factors influence its efficacy:

  • Electron-Withdrawing Groups : The trifluoromethyl group increases lipophilicity and may enhance binding affinity to biological targets.
  • Pyrrolidine Ring : Modifications on the pyrrolidine ring can affect the compound's pharmacodynamics and pharmacokinetics.

Study 1: Antifungal Activity

A study evaluating a series of trifluoromethyl-substituted pyrrolidine derivatives demonstrated that compounds with similar structural motifs showed enhanced antifungal activity against resistant strains of Candida species. The study indicated that substitution patterns significantly influenced the antifungal potency.

Study 2: CNS Effects

Research into methcathinone analogs revealed that trifluoromethyl substitutions could modulate psychoactive effects. Compounds structurally related to this compound were shown to exhibit varying degrees of stimulant activity, suggesting potential applications in treating CNS disorders .

Toxicology and Safety Profile

While promising, the safety profile of this compound remains underexplored. Existing data on similar compounds indicate mild toxicity concerns, necessitating thorough toxicological assessments.

Properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF3NO/c8-3-6(13)12-2-1-5(4-12)7(9,10)11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKABFQZTOZOQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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